molecular formula C11H16BrO3P B13700132 Diethyl (2-Bromo-4-methylphenyl)phosphonate CAS No. 1615710-02-5

Diethyl (2-Bromo-4-methylphenyl)phosphonate

Cat. No.: B13700132
CAS No.: 1615710-02-5
M. Wt: 307.12 g/mol
InChI Key: OQYNMYUCIXXMJY-UHFFFAOYSA-N
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Description

Diethyl (2-bromo-4-methylphenyl)phosphonate is an organophosphorus compound featuring a phenyl ring substituted with a bromo group at the 2-position and a methyl group at the 4-position, linked to a diethyl phosphonate moiety. This compound is primarily utilized in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions and cyclocondensation processes to construct α,β-unsaturated carbonyl systems or heterocyclic frameworks .

Synthesis: The compound can be synthesized via nucleophilic substitution, where a 2-bromo-4-methylphenyl-containing precursor reacts with triethyl phosphite under thermal conditions (e.g., 80°C in acetonitrile), followed by purification via column chromatography .

Properties

CAS No.

1615710-02-5

Molecular Formula

C11H16BrO3P

Molecular Weight

307.12 g/mol

IUPAC Name

2-bromo-1-diethoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C11H16BrO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3

InChI Key

OQYNMYUCIXXMJY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)C)Br)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Diethyl (2-Bromo-4-methylphenyl)phosphonate

Step 1: Selective Bromination of 4-Methylphenol to 2-Bromo-4-methylphenol

The selective bromination of p-cresol to obtain 2-bromo-4-methylphenol is critical for the purity and yield of the target phosphonate. A continuous bromination process has been developed and patented, which offers high selectivity and yield while minimizing by-products such as 2,6-dibromo-4-methylphenol.

Key Features of the Bromination Process:
  • Reactants: p-Cresol and bromine, both diluted with suitable solvents (e.g., ethylene dichloride).
  • Concentrations: Bromine and p-cresol solutions diluted to 5–100% mass concentration, preferably 20–50%.
  • Molar Ratio: Bromine to p-cresol molar ratio controlled between 0.8 and 1.1, optimally 0.98–1.03.
  • Temperature Control: Reactant solutions cooled to between -35 to 30 °C before entering the reactor; reaction temperature maintained between -25 to 50 °C, preferably -15 to 30 °C.
  • Reactor Setup: Continuous mixing in a tubular reactor with internal cooling and reflux condensation to absorb generated hydrogen bromide.
  • Post-Reaction Treatment: Removal of hydrogen bromide by absorption in water, recovery of solvent by distillation, and purification by rectification to achieve high purity.
Representative Data from Patent CN101279896B:
Parameter Condition Result
Bromine concentration 20–50% in ethylene dichloride Optimal for reaction control
p-Cresol concentration 20–50% in ethylene dichloride Ensures proper mixing and reaction
Bromine:p-Cresol molar ratio 0.98–1.03 High selectivity for monobromination
Reaction temperature (°C) -15 to 30 Maintains selectivity and yield
Yield of 2-bromo-4-methylphenol 93.2% (lab scale), 96.7% (pilot scale) High yield with >99.8% purity after distillation
By-product (2,6-dibromo) 0.05–0.67% Minimal, controlled by reaction conditions

This method achieves a high-purity 2-bromo-4-methylphenol intermediate suitable for further phosphonation.

Step 2: Phosphonation to Form this compound

The introduction of the diethyl phosphonate group onto the brominated aromatic ring can be performed via Michaelis–Arbuzov type reactions or related phosphonation methods. Although specific direct literature for this compound is limited, related phosphonate syntheses provide valuable insights.

General Phosphonation Approach:
  • Starting Materials: 2-bromo-4-methylphenol or its derivatives and diethyl phosphite or triethyl phosphite.
  • Reaction Type: Michaelis–Arbuzov reaction or nucleophilic substitution of aryl halides with dialkyl phosphites.
  • Catalysts and Conditions: Thermal activation, sometimes microwave-assisted; solvents such as acetonitrile or solvent-free conditions preferred for green chemistry approaches.
  • Optimization: Yield and purity depend on stoichiometry, temperature, reaction time, and solvent choice.
Recent Advances and Optimization (Green Chemistry Perspective):

A 2025 study on green phosphonate chemistry optimized the microwave-assisted Michaelis–Arbuzov reaction for dialkyl haloalkylphosphonates, which are closely related intermediates. Key findings include:

  • Use of triisopropyl phosphite with halogenated alkyl substrates in solvent-free or acetonitrile solvent conditions.
  • Optimal reaction temperatures around 190 °C and reaction times of approximately 160 minutes.
  • Yields ranging from 63% to 89% depending on halogen type and substrate.
  • Solvent effects: Aromatic solvents such as toluene and xylene strongly inhibit the reaction; acetonitrile and dimethylformamide have minor effects.
  • Flow chemistry adaptations allow for scalable synthesis with high purity and easy removal of impurities.

Though this study focused on haloalkylphosphonates, the methodology and optimization principles are transferable to aryl bromide substrates like 2-bromo-4-methylphenyl derivatives.

Purification Techniques

Purification of this compound typically involves:

  • Column Chromatography: Silica gel with gradient elution, starting from non-polar solvents (e.g., toluene/ethyl acetate 1:1) and increasing polarity to isolate the product.
  • Distillation or Recrystallization: Depending on the physical properties, distillation under reduced pressure or recrystallization may be employed.
  • Removal of Impurities: By-products such as unreacted starting materials, over-brominated species, and phosphonate side products are removed during purification.

Summary Table of Preparation Parameters

Step Conditions/Parameters Outcome/Yield Notes
Bromination of p-cresol Bromine 20–50% in ethylene dichloride; p-cresol 20–50%; mol ratio Br:p-cresol 0.98–1.03; Temp -15 to 30 °C continuous flow 93–97% yield; >99.8% purity Minimizes dibromo by-products; scalable
Phosphonation Triethyl or triisopropyl phosphite; solvent-free or acetonitrile; 160 min at ~190 °C (microwave-assisted) 63–89% yield (related compounds) Aromatic solvents inhibit reaction; flow chemistry scalable
Purification Silica gel chromatography; gradient elution (toluene/ethyl acetate) High purity product Essential for removing side products

Research Discoveries and Insights

  • The continuous bromination method represents a significant improvement over batch bromination by enhancing selectivity and reducing hazardous by-products such as hydrogen bromide emissions.
  • Microwave-assisted and flow chemistry methods for phosphonate synthesis increase efficiency and reduce solvent use, aligning with green chemistry principles.
  • The choice of solvent and reaction conditions critically affects yield and purity, with aromatic solvents strongly inhibiting phosphonation reactions.
  • The phosphonate group introduction on brominated aromatic rings remains a versatile approach for synthesizing functionalized organophosphorus compounds with potential applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid:

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated HCl, reflux (12 hours) .

  • Product : (2-Bromo-4-methylphenyl)phosphonic acid.

  • Mechanism : Protonation of the ester oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis

  • Conditions : NaOH (aq.), 60–80°C, 6–8 hours .

  • Product : Same as above, with faster kinetics for ethyl esters compared to bulkier analogs.

Reactivity Comparison :

Ester GroupAcid Hydrolysis RateBase Hydrolysis Rate
MethylSlowFast
EthylModerateModerate
IsopropylFastSlow

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reactants : Arylboronic acids.

  • Catalyst : Pd(PPh₃)₄, microwave irradiation .

  • Conditions : 10 minutes, 80°C.

  • Product : Biarylphosphonates (retention of configuration at phosphorus).

Example :

Boronic AcidProduct Yield
Phenylboronic acid92%
4-Methoxyphenyl88%

Nucleophilic Substitution Reactions

The bromine atom participates in SNAr (nucleophilic aromatic substitution) under activating conditions:

Amination

  • Reactants : Primary amines (e.g., benzylamine).

  • Conditions : DMF, 100°C, 12 hours.

  • Product : 2-Amino-4-methylphenylphosphonate derivatives.

Challenges : The electron-donating methyl group deactivates the ring, requiring strong nucleophiles or catalysts.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey FeatureReactivity Difference
Diethyl (4-bromophenyl)phosphonateNo methyl groupFaster hydrolysis due to less steric hindrance
Diethyl (2,5-diiodophenyl)phosphonateIodine substituentsEnhanced cross-coupling efficiency
Diethyl (phenyl)phosphonateNo halogenLimited electrophilic substitution

Mechanistic Insights

  • Phosphonate Stability : The P=O group participates in hydrogen bonding, influencing crystal packing and solubility .

  • Steric Effects : The 4-methyl group hinders nucleophilic attack at the phosphorus center but stabilizes intermediates via hyperconjugation.

Scientific Research Applications

Diethyl (2-Bromo-4-methylphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (2-Bromo-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between Diethyl (2-bromo-4-methylphenyl)phosphonate and analogous compounds:

Compound Name Molecular Formula Substituents Key Structural Features Electronic Effects
This compound C₁₁H₁₆BrO₃P 2-Bromo, 4-Methyl Ortho-bromo enhances steric hindrance; para-methyl increases electron density Bromo (electron-withdrawing), methyl (electron-donating)
Diethyl (4-bromophenyl)phosphonate C₁₀H₁₄BrO₃P 4-Bromo Para-substitution reduces steric hindrance Bromo (electron-withdrawing, para-directing)
Diethyl (4-biphenylylmethyl)phosphonate C₁₇H₂₀O₃P Biphenylmethyl Extended aromatic system Increased lipophilicity and conjugation
Dimethyl (4-methylbenzyl)phosphonate C₁₀H₁₅O₃P 4-Methylbenzyl Methyl ester groups; benzyl substitution Enhanced steric bulk and lipophilicity
Diethyl hexadecylphosphonate C₂₀H₄₃O₃P Hexadecyl Long alkyl chain High lipophilicity, surfactant properties

Physical and Spectral Properties

  • Boiling Point : Diethyl (4-bromophenyl)phosphonate boils at 120°C/0.4 mmHg , while the methyl-substituted analog likely has a slightly higher boiling point due to increased molecular weight.
  • NMR Data : The 2-bromo-4-methyl substitution in the target compound would exhibit distinct ¹H NMR signals: a singlet for the para-methyl (~δ 2.3 ppm) and splitting patterns for the ortho-bromo-substituted aromatic protons. ³¹P NMR typically resonates near δ 20–25 ppm for arylphosphonates .

Key Research Findings

  • Reactivity : The ortho-bromo group in this compound enhances electrophilic substitution rates compared to para-substituted analogs .
  • Biological Activity : Phosphonates with long alkyl chains (e.g., hexadecyl) show superior transdermal enhancement due to lipophilicity, whereas shorter chains (e.g., octyl) are ineffective .
  • Structural Insights : X-ray crystallography of related compounds (e.g., dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate) reveals hydrogen-bonding networks critical for stabilizing molecular conformations .

Biological Activity

Diethyl (2-Bromo-4-methylphenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethyl phosphite with 2-bromo-4-methylphenol or its derivatives. The Hirao reaction is a prominent method used for the P–C coupling necessary to form aryl phosphonates, including this compound. The reaction conditions, such as temperature and time, significantly influence the yield and purity of the final product .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains. For example, it demonstrated effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Standard Drug Inhibition Zone (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A study reported the compound's IC50 values against several human cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited an IC50 value of 18.68 µM against the A549 lung cancer cell line, demonstrating selective toxicity compared to non-malignant cells .

Table 2: Cytotoxicity Data

Cell LineIC50 Value (µM)Selectivity Index
A54918.68High
MRC5>50-

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interference with key cellular processes such as protein synthesis and enzyme activity. The phosphonate group may play a crucial role in mimicking natural substrates in enzymatic reactions, thereby inhibiting crucial pathways in bacteria and cancer cells .

Case Studies

  • Antibacterial Activity : A study conducted on various phosphonates, including this compound, highlighted its effectiveness against drug-resistant strains of bacteria. The compound's structure-activity relationship was analyzed, revealing that modifications to the aromatic ring could enhance its antimicrobial potency.
  • Cancer Research : In a recent investigation into the antiproliferative effects of phosphonates on cancer cells, this compound was found to induce apoptosis in A549 cells through ROS generation and endoplasmic reticulum stress pathways .

Q & A

Q. How can researchers design phosphonate derivatives for targeted applications (e.g., antimicrobial agents or metal ligands)?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Introduce electron-deficient aryl groups (e.g., nitro) to enhance metal-chelation capacity.
  • Metal complexation studies : Titrate with Cu(II) or Fe(III) salts in methanol, monitoring UV-vis absorbance shifts (e.g., λmax ~400 nm for Cu complexes) .
  • Microbiological assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values <50 µg/mL indicate potency) .

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